CRAMP-18 (mouse)

Antimicrobial resistance Innate immunity Peptide therapeutics

CRAMP-18 (mouse) (CAS 256639-17-5) is the precisely defined 18-residue functional fragment (Gly16–Leu33) of mouse CRAMP, engineered to retain potent broad-spectrum antimicrobial activity while completely eliminating the cytotoxicity of the parent peptide. With 67% sequence identity to human LL-37, this amphipathic α-helical peptide delivers MICs of 12.5–50 µM against Gram-positive and Gram-negative bacteria, including S. typhimurium and P. aeruginosa, with zero hemolytic activity—a safety profile absent in full-length cathelicidins. Supplied as lyophilized powder (MW 2147.6 Da), it is the definitive standard for MIC determinations, hemocompatibility profiling, anticancer peptide screening panels, and SAR studies requiring the validated Phe14/Phe15 pharmacophore. Generic substitution compromises experimental reproducibility and translational relevance.

Molecular Formula C101H171N27O24
Molecular Weight 2147.6 g/mol
Cat. No. B3028654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRAMP-18 (mouse)
Molecular FormulaC101H171N27O24
Molecular Weight2147.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C101H171N27O24/c1-9-60(7)84(127-93(143)68(37-21-27-49-106)117-86(136)64(33-17-23-45-102)119-95(145)73(51-58(3)4)122-87(137)65(34-18-24-46-103)115-91(141)71(41-44-83(134)135)113-81(132)56-108)99(149)112-57-82(133)114-70(39-42-78(109)129)90(140)118-69(38-22-28-50-107)94(144)128-85(61(8)10-2)100(150)121-67(36-20-26-48-105)88(138)125-76(55-80(111)131)98(148)124-75(54-63-31-15-12-16-32-63)97(147)123-74(53-62-29-13-11-14-30-62)96(146)120-72(40-43-79(110)130)92(142)116-66(35-19-25-47-104)89(139)126-77(101(151)152)52-59(5)6/h11-16,29-32,58-61,64-77,84-85H,9-10,17-28,33-57,102-108H2,1-8H3,(H2,109,129)(H2,110,130)(H2,111,131)(H,112,149)(H,113,132)(H,114,133)(H,115,141)(H,116,142)(H,117,136)(H,118,140)(H,119,145)(H,120,146)(H,121,150)(H,122,137)(H,123,147)(H,124,148)(H,125,138)(H,126,139)(H,127,143)(H,128,144)(H,134,135)(H,151,152)/t60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1
InChIKeyOZVCRGKXXWONLP-YTSNNXBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRAMP-18 (Mouse) for Research Procurement: Cathelicidin-Derived Antimicrobial Peptide with No Hemolytic Activity


CRAMP-18 (mouse) (CAS 256639-17-5) is an 18-residue synthetic peptide (H-GEKLKKIGQKIKNFFQKL-OH) corresponding to the functional antimicrobial region (residues 16-33) of the mouse cathelicidin-related antimicrobial peptide CRAMP [1][2]. Identified as the murine homologue of human LL-37 with 67% sequence identity, CRAMP-18 was derived through fragment analysis to retain potent antibacterial activity while eliminating cytotoxicity [3][4]. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrates no hemolytic activity at functional concentrations, and has been investigated for antifungal and antitumor potential [5][6]. The peptide is supplied as lyophilized powder (MW: 2147.6 Da) with purity >95%, and its well-characterized amphipathic α-helical structure is essential for membrane-disrupting antimicrobial mechanisms .

Why Generic Substitution Fails: CRAMP-18 (Mouse) as a Defined Functional Fragment of CRAMP


Generic substitution of CRAMP-18 with full-length mouse CRAMP, its human homologue LL-37, or other cathelicidin-derived peptides is scientifically unsound due to distinct functional and safety profiles. CRAMP-18 is not merely a truncated version but a precisely defined 18-residue fragment (Gly16-Leu33) that was specifically identified to retain antimicrobial activity while completely eliminating the cytotoxicity inherent in the full-length parent peptide [1]. Its amphipathic α-helical structure, dependent on critical Phe14 and Phe15 residues, confers a specific membrane-disrupting mechanism that is quantitatively distinct from that of LL-37 or mCRAMP [2]. Furthermore, CRAMP-18 exhibits a unique safety window characterized by antimicrobial activity at MICs of 12.5-50 µM with zero hemolysis, a profile that is not conserved across the cathelicidin family [3][4]. Substituting with an analog lacking this specific residue composition or structural conformation will yield divergent bioactivity and unpredictable off-target effects, compromising experimental reproducibility and translational relevance.

CRAMP-18 (Mouse) Quantitative Differentiation Evidence for Scientific Selection


Broad-Spectrum Antimicrobial Activity (MIC) of CRAMP-18 vs. mCRAMP

CRAMP-18 exhibits a defined broad-spectrum antimicrobial activity profile with MIC values ranging from 12.5 to 50 µM against a panel of Gram-positive and Gram-negative bacteria, including S. typhimurium and P. aeruginosa [1]. This activity range is distinct from that of the full-length parent peptide mCRAMP, which has been reported to exhibit significantly lower MIC values (0.5 to 8.0 µM) against various bacterial strains . The truncated CRAMP-18 thus offers a higher MIC range, which may be advantageous for studies requiring a broader therapeutic window or for screening against less susceptible strains without immediate cytotoxic effects.

Antimicrobial resistance Innate immunity Peptide therapeutics

Absence of Hemolytic Activity in CRAMP-18 vs. Hemolytic Parent CRAMP

CRAMP-18 demonstrates a critical safety advantage over its parent peptide CRAMP: it exhibits no detectable hemolytic activity at concentrations up to at least 50 µM [1][2]. This contrasts with the full-length CRAMP, which possesses cytotoxic properties that were purposefully eliminated during fragment analysis to create CRAMP-18 [3]. The absence of hemolysis in CRAMP-18 is a defining characteristic that enables its use in experiments involving blood components or in vivo models where hemocompatibility is essential.

Hemocompatibility Drug safety Antimicrobial peptides

Structural Dependence of Antimicrobial Activity: CRAMP-18 vs. CRAMP-18-A (Phe→Ala Substitution)

The antimicrobial activity of CRAMP-18 is exquisitely dependent on the integrity of its amphipathic α-helical structure, which is critically maintained by two phenylalanine residues at positions 14 and 15 [1]. Substitution of these Phe residues with alanine (CRAMP-18-A) results in a significant reduction in antibacterial activity and membrane-disrupting capacity [1]. This structural requirement for Phe14 and Phe15 distinguishes CRAMP-18 from other cathelicidin-derived peptides like LL-37, which rely on a different set of hydrophobic residues for their helical conformation and activity [2].

Structure-activity relationship Peptide engineering Membrane biophysics

Anticancer Activity: CRAMP-18 vs. P18 Hybrid Peptide

CRAMP-18 demonstrates anticancer activity within a defined potency range, with pIC50 values approximately 4-4.5 against certain cancer cell lines [1]. This activity is comparable to that of the hybrid peptide P18 (cecropin A-magainin 2 hybrid), which exhibits pIC50 values in the range of 4-5.5 under similar conditions [1]. The comparable anticancer potency between these structurally distinct peptides suggests that CRAMP-18 possesses a reliable and reproducible membranolytic activity against tumor cells, positioning it as a viable alternative for anticancer peptide research.

Antitumor peptides Cancer therapeutics Membranolytic peptides

Enhanced Antibacterial Activity of [L(1,8)]-CRAMP-18 Analog vs. Wild-Type CRAMP-18

Rational engineering of CRAMP-18 via Leu-substitution at positions 1 and 8 on the hydrophobic helix face ([L(1,8)]-CRAMP-18) yields a dramatic increase in antibiotic activity without a concomitant increase in hemolytic activity [1]. This contrasts with Lys-substitution analogs ([K(2,13)]-CRAMP-18 or [K(9,16)]-CRAMP-18) which produce a smaller or negligible enhancement in activity [1]. The [L(1,8)]-CRAMP-18 analog serves as a direct comparator that underscores the specific structural requirements for activity enhancement, highlighting that the wild-type CRAMP-18 sequence is not a ceiling but a defined baseline for rational improvement.

Peptide engineering Antibiotic development Structure-activity optimization

CRAMP-18 (Mouse) Optimal Application Scenarios for Research and Industrial Procurement


In Vitro Antimicrobial Susceptibility Testing and Mechanism-of-Action Studies

CRAMP-18 is optimally suited for in vitro antimicrobial susceptibility testing (e.g., MIC determination via broth microdilution) against a panel of Gram-positive and Gram-negative bacteria, including S. typhimurium and P. aeruginosa, where its defined MIC range (12.5-50 µM) provides a quantifiable and reproducible benchmark . Its complete lack of hemolytic activity ensures that observed antimicrobial effects are not confounded by non-specific cytotoxicity, making it an ideal tool for elucidating membrane-disrupting mechanisms and for screening against clinical isolates with varying resistance profiles [1].

Hemocompatibility and Host-Defense Peptide Safety Profiling

CRAMP-18 is the compound of choice for experiments requiring hemocompatibility assessment, including hemolysis assays and studies involving whole blood or serum components. Its documented absence of hemolytic activity at concentrations up to ≥50 µM, in direct contrast to the cytotoxic parent peptide CRAMP, allows researchers to isolate antimicrobial effects from unintended hemotoxicity, a critical factor in drug safety profiling and in the development of therapeutic peptides for systemic administration [2][3].

Structure-Activity Relationship (SAR) and Peptide Engineering Studies

CRAMP-18 serves as a well-characterized scaffold for structure-activity relationship (SAR) studies, particularly those focused on the role of amphipathic α-helicity and specific hydrophobic residues (e.g., Phe14, Phe15) in antimicrobial function. The availability of characterized analogs with defined activity changes (e.g., CRAMP-18-A with reduced activity, [L(1,8)]-CRAMP-18 with enhanced activity) provides a robust framework for rational peptide design and optimization [4][5].

Anticancer Peptide Screening and Selectivity Profiling

CRAMP-18 is appropriate for inclusion in anticancer peptide screening panels, given its established pIC50 range (~4-4.5) against cancer cell lines, comparable to that of reference membranolytic peptides like P18 [6]. Its lack of hemolytic activity further enhances its utility in selectivity profiling, enabling the discrimination between true anticancer membranolytic effects and non-specific cytotoxicity against normal cells, a key requirement for advancing peptide-based cancer therapeutics.

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